molecular formula C16H12BrN3O3S2 B12458106 Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate CAS No. 443289-90-5

Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B12458106
CAS No.: 443289-90-5
M. Wt: 438.3 g/mol
InChI Key: DJJPELIJBGWYBG-UHFFFAOYSA-N
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Description

Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate involves multiple steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways .

Comparison with Similar Compounds

Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate is a complex thiophene derivative recognized for its significant biological activities. This article will delve into its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

The synthesis of this compound involves several steps, typically starting from a condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester. The compound has the following chemical properties:

PropertyValue
CAS Number 443289-90-5
Molecular Formula C16H12BrN3O3S2
Molecular Weight 438.3 g/mol
IUPAC Name methyl 5-[(3-bromobenzoyl)carbamothioylamino]-4-cyano-3-methylthiophene-2-carboxylate

Anticancer Properties

Research indicates that this compound exhibits potent anticancer effects. It has been shown to inhibit cancer cell proliferation through several mechanisms, such as:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell growth, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

A study demonstrated that treatment with this compound led to a significant decrease in the viability of various cancer cell lines, including breast and lung cancer cells, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is crucial for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound binds to specific enzymes, altering their activity and affecting metabolic pathways associated with cancer and inflammation.
  • Receptor Modulation : It may modulate receptor activity related to cell survival and apoptosis, impacting cellular responses to stress.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to cell death.

Comparative Analysis with Similar Compounds

When compared to other thiophene derivatives like Suprofen and Articaine, this compound demonstrates unique properties due to its specific substitution pattern. This pattern enhances its biological activity profile, particularly in anticancer applications.

Compound NameBiological ActivityUnique Features
Methyl 5-(...)Anticancer, anti-inflammatorySpecific bromophenyl substitution
SuprofenAnti-inflammatoryNonsteroidal anti-inflammatory drug (NSAID)
ArticaineLocal anestheticThiophene structure for anesthetic effect

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Breast Cancer Study : A recent investigation revealed that the compound significantly reduced tumor size in xenograft models of breast cancer when administered at specific dosages.
  • Inflammatory Response Model : In animal models of inflammation, treatment with this compound resulted in decreased swelling and pain scores compared to control groups.

Properties

CAS No.

443289-90-5

Molecular Formula

C16H12BrN3O3S2

Molecular Weight

438.3 g/mol

IUPAC Name

methyl 5-[(3-bromobenzoyl)carbamothioylamino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C16H12BrN3O3S2/c1-8-11(7-18)14(25-12(8)15(22)23-2)20-16(24)19-13(21)9-4-3-5-10(17)6-9/h3-6H,1-2H3,(H2,19,20,21,24)

InChI Key

DJJPELIJBGWYBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=S)NC(=O)C2=CC(=CC=C2)Br)C(=O)OC

Origin of Product

United States

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